molecular formula C15H18BrNO9 B12068626 (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate

Cat. No.: B12068626
M. Wt: 436.21 g/mol
InChI Key: HTTKGSLSIQMYRG-UHFFFAOYSA-N
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Description

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a complex organic compound known for its intricate molecular structure. This compound is characterized by the presence of multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its unique chemical properties and reactivity. It is primarily used in the biomedical industry for the synthesis of pharmacological agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, followed by bromination and cyanation reactions. The precursor molecule, often a sugar derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The bromination step is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Finally, the cyanation reaction is performed using a cyanide source such as sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromo or cyano groups, leading to the formation of new derivatives with different functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Utilized in the development of new pharmacological agents, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, blocking their activity or altering their conformation. Additionally, the compound can participate in signaling pathways, modulating cellular responses and influencing gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-1-bromo-1-deoxy-beta-D-galactopyranosyl cyanide: Similar in structure but differs in the position of acetoxy groups and the sugar moiety.

    3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: Shares some functional groups but has a different core structure.

    Pyrazoline Derivatives: Contains similar functional groups but differs in the overall molecular framework.

Uniqueness

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H18BrNO9

Molecular Weight

436.21 g/mol

IUPAC Name

(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate

InChI

InChI=1S/C15H18BrNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3

InChI Key

HTTKGSLSIQMYRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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